molecular formula C12H5Cl5 B1207850 2',3,4,4',5-PENTACHLOROBIPHENYL CAS No. 65510-44-3

2',3,4,4',5-PENTACHLOROBIPHENYL

Cat. No.: B1207850
CAS No.: 65510-44-3
M. Wt: 326.4 g/mol
InChI Key: YAHNWSSFXMVPOU-UHFFFAOYSA-N
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Description

2,3’,4,4’,5’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, specifically known as PCB118. It is a dioxin-like PCB, which means it shares toxicological properties with dioxins. This compound is highly toxic and persistent in the environment, accumulating in adipose tissue, serum, and milk in mammals . It is known for its strong environmental durability and ability to bioaccumulate through the food chain .

Mechanism of Action

Target of Action

The primary targets of 2,3’,4,4’,5’-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid function .

Mode of Action

PCB118 interacts with its targets, leading to significant changes in their activity and function. It has been observed that PCB118 can inhibit cell viability in a concentration- and time-dependent manner . The compound increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing NIS levels . This suggests that PCB118 influences the phosphorylation states of these proteins, thereby altering their function .

Biochemical Pathways

PCB118 affects the Akt/FoxO3a/NIS signaling pathway . The compound increases the activity of Akt and FoxO3a, leading to an increase in their phosphorylated forms . This, in turn, decreases the levels of NIS, a protein essential for iodide transport in thyroid cells . The overall effect is a disruption of normal thyroid cell function .

Result of Action

The action of PCB118 leads to thyroid cell dysfunction . The compound inhibits cell viability and induces apoptosis in a concentration- and time-dependent manner . It also disrupts the normal function of the thyroid by affecting the Akt/FoxO3a/NIS signaling pathway .

Action Environment

PCB118 is a persistent organic pollutant that is widely found in the environment . It can accumulate in various tissues and fluids in mammals, including adipose tissue, serum, and milk . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including its concentration in the environment and the duration of exposure .

Biochemical Analysis

Biochemical Properties

2,3’,4,4’,5’-Pentachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in xenobiotic metabolism. This compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as cytochrome P450 1A1 . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further interact with other biomolecules, influencing various biochemical pathways .

Cellular Effects

2,3’,4,4’,5’-Pentachlorobiphenyl has profound effects on various cell types and cellular processes. It induces inflammatory responses in thyroid cells through the activation of the c-Jun N-terminal kinase pathway and the aryl hydrocarbon receptor-mediated pathway . This compound also affects endometrial receptivity and embryo implantation by altering the methylation of specific genes . Additionally, 2,3’,4,4’,5’-Pentachlorobiphenyl influences cell signaling pathways, gene expression, and cellular metabolism, leading to disruptions in normal cellular functions .

Molecular Mechanism

The molecular mechanism of 2,3’,4,4’,5’-Pentachlorobiphenyl involves its binding interactions with various biomolecules. It binds to the aryl hydrocarbon receptor, leading to the activation of responsive genes such as cytochrome P450 1A1 . This compound also promotes calcium influx via store-operated calcium entry channels, which is crucial for its role in inducing autophagy in thyroid cells . Furthermore, 2,3’,4,4’,5’-Pentachlorobiphenyl can inhibit or activate enzymes, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,4’,5’-Pentachlorobiphenyl change over time. Chronic exposure to this compound has been shown to produce long-term effects on cellular function, including the promotion of autophagy and inflammatory responses . The stability and degradation of 2,3’,4,4’,5’-Pentachlorobiphenyl in laboratory conditions are critical factors that influence its long-term effects. Studies have shown that this compound can persist in the environment and biological systems, leading to prolonged toxic effects .

Dosage Effects in Animal Models

The effects of 2,3’,4,4’,5’-Pentachlorobiphenyl vary with different dosages in animal models. Low doses of this compound can lead to subtle changes in gene expression and cellular functions, while higher doses can cause significant toxic effects, including endocrine disruption and reproductive toxicity . In animal studies, 2,3’,4,4’,5’-Pentachlorobiphenyl has been shown to cause thyroidal ultrastructure lesions and impair placental angiogenesis and fetal growth . These effects are dose-dependent and highlight the importance of understanding the threshold levels for toxicity .

Metabolic Pathways

2,3’,4,4’,5’-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes metabolize the compound to hydroxylated metabolites, such as 3-hydroxy-2,3’,4,4’,5’-pentachlorobiphenyl and 4-hydroxy-2,3,3’,4’,5’-pentachlorobiphenyl . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic fate of 2,3’,4,4’,5’-Pentachlorobiphenyl is crucial for understanding its toxicity and persistence in biological systems .

Transport and Distribution

The transport and distribution of 2,3’,4,4’,5’-Pentachlorobiphenyl within cells and tissues involve various transporters and binding proteins. This compound can bind to serum proteins such as transthyretin, albumin, and thyroxine-binding globulin, influencing its distribution and accumulation in different tissues . The localization of 2,3’,4,4’,5’-Pentachlorobiphenyl in specific tissues, such as the liver and thyroid, is critical for its toxic effects .

Subcellular Localization

The subcellular localization of 2,3’,4,4’,5’-Pentachlorobiphenyl plays a significant role in its activity and function. This compound can localize to various cellular compartments, including the cytosol, microsomes, and peroxisomes . The targeting signals and post-translational modifications that direct 2,3’,4,4’,5’-Pentachlorobiphenyl to specific compartments are essential for understanding its mechanism of action and toxic effects .

Chemical Reactions Analysis

2,3’,4,4’,5’-Pentachlorobiphenyl undergoes various chemical reactions, including:

Properties

IUPAC Name

1,2,3-trichloro-5-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-1-2-8(9(14)5-7)6-3-10(15)12(17)11(16)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHNWSSFXMVPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867160
Record name 2',3,4,4',5-Pentachlorobiphenyl
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URL https://comptox.epa.gov/dashboard/DTXSID50867160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65510-44-3
Record name PCB 123
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4,4',5'-Pentachlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3,4,4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4',5'-Pentachlorobiphenyl
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Record name 2,3',4,4',5'-PENTACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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